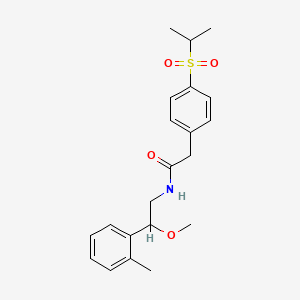

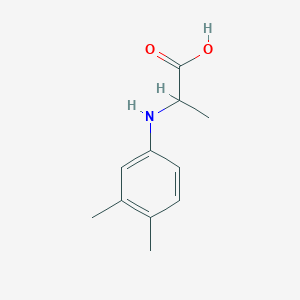

![molecular formula C18H17ClN4O3S B2870703 5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole CAS No. 946300-22-7](/img/structure/B2870703.png)

5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A series of compounds bearing pharmacologically important 1,3,4-oxadiazole and piperidine moieties were synthesized . Spectral data analysis by 1 H-NMR, 13 C-NMR, IR and EI-MS was used to elucidate the structures of the synthesized molecules .Molecular Structure Analysis

The molecular structure of this compound was elucidated using spectral data analysis by 1 H-NMR, 13 C-NMR, IR and EI-MS .Chemical Reactions Analysis

Docking studies explained the different types of interaction of the compounds with amino acids .科学研究应用

Antiviral Activity

The incorporation of sulfonamide into 1,3,4-thiadiazole rings has been shown to produce compounds that can act as carbonic anhydrase inhibitors, which are useful in antiviral therapies . Compounds similar to the one have demonstrated certain anti-tobacco mosaic virus activity, indicating potential for agricultural applications as plant antivirals.

Antibacterial Properties

Studies have shown that derivatives of 1,3,4-oxadiazole, which is part of the compound’s structure, exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis . This suggests its use in developing new antibacterial agents.

Enzyme Inhibition

The compound has been found to display strong inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This is significant for medical conditions related to the urease enzyme, such as urinary tract infections and gastric ulcers.

Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors are crucial in the treatment of diseases like Alzheimer’s. Some derivatives of the compound have been identified as potent acetylcholinesterase inhibitors, which could lead to new treatments for neurodegenerative diseases .

Antifungal Applications

Sulfonamide derivatives, which are structurally related to the compound, have been reported to possess antifungal properties . This opens up possibilities for its use in antifungal drug development.

Herbicidal Potential

The compound’s related derivatives have also shown herbicidal properties, suggesting its potential use in agricultural weed control .

Anticonvulsant Effects

Compounds with a 1,3,4-thiadiazole moiety have been associated with anticonvulsant activities . This indicates that the compound could be explored for its efficacy in treating seizure disorders.

Cancer Research

Previous work has indicated that certain thiadiazole derivatives can inhibit the growth of tumor cells . Given the structural similarities, the compound may hold promise in oncological research, particularly in the development of new anticancer drugs.

作用机制

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and urease . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, while urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia .

Mode of Action

The compound interacts with these targets by inhibiting their activity . In the case of acetylcholinesterase, this inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. For urease, the inhibition reduces the production of ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway, which plays a crucial role in muscle contraction, pain response, and cognitive functions. The inhibition of urease affects the urea cycle, which is involved in the metabolic processing of nitrogen .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys .

Result of Action

The inhibition of acetylcholinesterase leads to an increase in acetylcholine concentration, which can have various effects depending on the specific context. The inhibition of urease reduces the production of ammonia and carbon dioxide, which can affect various physiological processes .

属性

IUPAC Name |

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3S/c19-15-3-5-16(6-4-15)27(24,25)23-10-7-13(8-11-23)18-21-17(22-26-18)14-2-1-9-20-12-14/h1-6,9,12-13H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWCMOFZIDGHON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-3-pyridin-3-yl-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

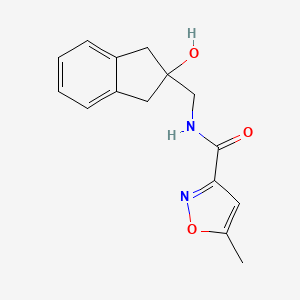

![ethyl 2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2870630.png)

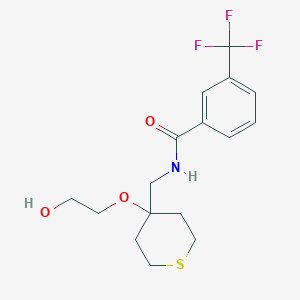

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2870632.png)

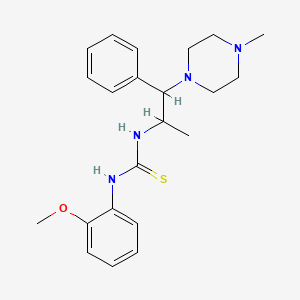

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2870634.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2870639.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2870641.png)

![4-Ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2870643.png)